![molecular formula C10H11ClO4 B12082172 2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid
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Overview
Description
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid is an organic compound with the molecular formula C10H11ClO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group and an ethoxyacetic acid moiety, making it a versatile chemical with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenoxy)ethoxy]acetic acid typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenoxy)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways In plants, it mimics the action of natural auxins, leading to uncontrolled growth and ultimately plant death This makes it an effective herbicide for controlling broad-leaf weeds
Comparison with Similar Compounds
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)acetic acid: This compound lacks the ethoxy group and has different chemical properties and applications.
2-(4-(4-Chlorophenoxy)phenyl)acetic acid:
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: This compound contains an amino group, making it useful as an organic reagent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-[2-(4-Chlorophenoxy)ethoxy]acetic acid, often referred to as a chlorophenoxy herbicide, is a compound that has garnered attention for its biological activity, particularly in the context of herbicidal applications. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-2-ethoxyacetic acid
Biological Activity Overview
The biological activity of this compound primarily revolves around its use as an herbicide. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plants. This section will delve into specific activities and mechanisms.
Herbicidal Activity
-
Mechanism of Action :
- The compound acts as a synthetic auxin, disrupting normal plant growth regulation. It binds to auxin receptors, leading to abnormal cell division and elongation.
- This results in symptoms such as leaf curling, stem elongation, and ultimately plant death.
-
Target Plants :
- Effective against broadleaf weeds while having minimal impact on grasses, making it suitable for selective weed control in various crops.
- Case Studies :
Research Findings
Numerous studies have explored the biological effects and mechanisms associated with this compound:
Table 1: Summary of Biological Activities
Toxicological Studies
Research has also focused on the toxicological aspects of this compound:
Properties
Molecular Formula |
C10H11ClO4 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C10H11ClO4/c11-8-1-3-9(4-2-8)15-6-5-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI Key |
LOBRPBHDSFYPFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOCC(=O)O)Cl |
Origin of Product |
United States |
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